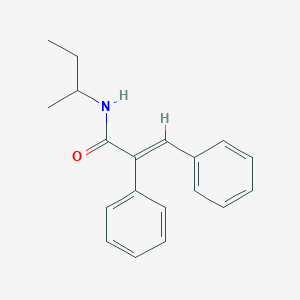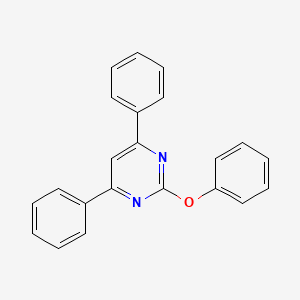![molecular formula C17H19N3O3S B5300074 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)
1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide is a chemical compound that has been subject to scientific research for its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a key role in the production of pro-inflammatory cytokines, and their inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide can have a range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the modulation of immune system function. Additionally, this compound has been shown to have analgesic properties, which may make it useful for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and 5-LOX. This makes it a useful tool for studying the role of these enzymes in the development of inflammatory diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide. One such direction involves its use as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound may have potential applications in the treatment of pain and other conditions. Further research is needed to fully understand the potential benefits and limitations of this compound.
Synthesemethoden
The synthesis of 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide has been achieved using various methods. One such method involves the reaction of proline with 2-(4-methoxyphenyl)thiocarbonyl chloride, followed by the addition of N-methylmorpholine and acetic anhydride. This results in the formation of the desired compound, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide has been subject to scientific research for its potential applications in the field of medicine. One such application involves its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-13-6-4-11(5-7-13)17-19-12(10-24-17)9-15(21)20-8-2-3-14(20)16(18)22/h4-7,10,14H,2-3,8-9H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFITUXASTXSDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5299992.png)
![N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B5300007.png)

![2-{[rel-(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5300011.png)
![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)
![N-cyclopentyl-2-methyl-4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5300022.png)

![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5300054.png)

![4-[(3-methylisoxazol-5-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300086.png)

![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5300118.png)